3-chloro-5H-pyrrolo[3,2-c]pyridazine
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Overview
Description
3-chloro-5H-pyrrolo[3,2-c]pyridazine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 153.57 . The compound is typically stored at a temperature of 4°C and is available in powder form .
Synthesis Analysis
Pyrrolopyrazine derivatives, which include 3-chloro-5H-pyrrolo[3,2-c]pyridazine, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular formula of 3-chloro-5H-pyrrolo[3,2-c]pyridazine is C6H4ClN3 . The InChI code for this compound is 1S/C6H4ClN3/c7-6-3-5-4(9-10-6)1-2-8-5/h1-3,8H .Chemical Reactions Analysis
While specific chemical reactions involving 3-chloro-5H-pyrrolo[3,2-c]pyridazine are not mentioned in the search results, pyrrolopyrazine derivatives have been noted for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .Physical And Chemical Properties Analysis
3-chloro-5H-pyrrolo[3,2-c]pyridazine is a powder that is stored in an inert atmosphere at 2-8°C . Its molecular weight is 153.57 .Scientific Research Applications
Synthesis and Biological Activity of Derivatives
Pyridopyridazine derivatives, including compounds like 3-chloro-5H-pyrrolo[3,2-c]pyridazine, have been extensively studied for their synthesis and biological activity. These derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic effects. They have been identified as selective inhibitors of phosphodiesterase 5 and 4, and as novel class GABA-A receptor benzodiazepine binding site ligands. Some derivatives possess molluscicidal activity, suggesting their potential use as biodegradable agrochemicals due to their environmental compatibility. The wide range of biological activities provides a significant rationale for the preparation of new compounds containing this scaffold (Wojcicka & Nowicka-Zuchowska, 2018).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, are known for their utility as versatile synthetic intermediates with significant biological importance. These organic compounds demonstrate a wide array of functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing potent anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif has been employed in various advanced chemistry and drug development investigations, underscoring its significance in organic syntheses, catalysis, and drug applications (Li et al., 2019).
Synthetic Protocols of Pyridazine and Analogues
Various synthetic methods for pyridazine derivatives emphasize the diversity of biological activities associated with these compounds, especially concerning the cardiovascular system. The structural uniqueness of pyridazine, being a π electron-deficient heteroaromatic compound, lends itself to a variety of nucleophilic substitutions, facilitating the creation of diverse substitution products. This versatility in synthesis and the broad range of biological activities make pyridazine and its derivatives, including 3-chloro-5H-pyrrolo[3,2-c]pyridazine, of particular interest in pharmaceutical research (Jakhmola et al., 2016).
Medicinal Chemistry of Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine scaffold is highlighted for its crucial role in medicinal chemistry, offering a variety of bioactive molecules. This scaffold's exploration for putative therapeutic applications has been significantly driven by successful kinase inhibitors, like ponatinib. The comprehensive review of this framework in medicinal chemistry reveals its versatile structure-activity relationships (SAR), guiding the development of novel compounds with enhanced pharmacokinetic profiles and efficiency (Garrido et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-chloro-5H-pyrrolo[3,2-c]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-3-5-4(9-10-6)1-2-8-5/h1-3,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYPRLPIDRCRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NN=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5H-pyrrolo[3,2-c]pyridazine | |
CAS RN |
1268521-03-4 |
Source
|
Record name | 3-chloro-5H-pyrrolo[3,2-c]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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